molecular formula C21H17N3O6S B2438088 Ethyl 4-(3-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-2,5-dioxopyrrolidin-1-yl)benzoate CAS No. 710987-50-1

Ethyl 4-(3-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B2438088
CAS No.: 710987-50-1
M. Wt: 439.44
InChI Key: DOIQLQNYNDXUAT-UHFFFAOYSA-N
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Description

Ethyl 4-(3-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound with a multitude of functionalities. It possesses a benzene ring substituted by a thioether-linked 1,3,4-oxadiazole and a 2,5-dioxopyrrolidin moiety, combined with an ester group. These diverse functional groups make this compound a versatile candidate for various chemical reactions and applications.

Properties

IUPAC Name

ethyl 4-[3-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O6S/c1-2-29-20(28)12-7-9-13(10-8-12)24-17(26)11-16(19(24)27)31-21-23-22-18(30-21)14-5-3-4-6-15(14)25/h3-10,16,25H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIQLQNYNDXUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NN=C(O3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multi-step reactions starting with the construction of the core 1,3,4-oxadiazole structure. This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives. The critical thioether linkage is introduced via nucleophilic substitution reactions, where an appropriate thiol is reacted with a halide or sulfonate ester of the oxadiazole derivative. The pyrrolidinone ring is often formed through a condensation reaction involving an amino acid derivative, followed by esterification to introduce the ethyl group. The final product is isolated and purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Scaling up the synthesis for industrial production requires optimization of reaction conditions to maximize yield and minimize by-products. Catalysts and high-throughput equipment are often employed. Continuous flow reactors can also be utilized to improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Step 1: Formation of the 1,3,4-Oxadiazole Core

  • Starting Material : Benzoic acid derivatives (e.g., 2-hydroxybenzoic acid).

  • Reaction : Conversion to a hydrazide intermediate, followed by cyclization with a carbonyl compound (e.g., acetyl chloride) under acidic conditions to form the oxadiazole ring .

    Benzoic acidHydrazide formationHydrazideCyclization1,3,4-Oxadiazole\text{Benzoic acid} \xrightarrow{\text{Hydrazide formation}} \text{Hydrazide} \xrightarrow{\text{Cyclization}} \text{1,3,4-Oxadiazole}

Step 3: Attachment to the Benzoate Ester

  • Reagent : Ethyl benzoate.

  • Reaction : Amide bond formation or esterification, depending on the functional group present on the pyrrolidinone .

Oxadiazole Ring Formation

The oxadiazole ring is typically synthesized via cyclization of a hydrazide with a carbonyl compound. For example:

  • Hydrazide Formation : Benzoic acid is converted to its hydrazide using hydrazine.

  • Cyclization : Reaction with acetyl chloride under acidic conditions (e.g., H₂SO₄) forms the oxadiazole ring .

Thioether Bond Formation

The oxadiazole-2-thiol reacts with a bromide (e.g., bromopyrrolidinone) in a nucleophilic substitution reaction. This step is critical for linking the oxadiazole to the pyrrolidinone moiety .

Functionalization of the Pyrrolidinone Moiety

The 2,5-dioxopyrrolidin-1-yl group may involve oxidation (e.g., using a peracid) or acetylation to introduce the ketone and ester functionalities .

Reaction Conditions and Reagents

Reaction Type Reagents Conditions Key Steps
Oxadiazole CyclizationHydrazine, acetyl chloride, H₂SO₄Acidic mediumConversion of hydrazide to oxadiazole
Thioether FormationNaH, DMFDry conditionsSubstitution reaction with bromide
Pyrrolidinone FunctionalizationAcetyl chloride, peracetic acidRoom temperature/oxidative conditionsIntroduction of ketone and ester groups

Research Findings

  • Antimicrobial Activity : Analogous oxadiazole derivatives (e.g., 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides) show variable antimicrobial activity, suggesting potential bioactivity for the target compound .

  • Structural Stability : The pyrrolidinone moiety’s oxidation state (2,5-dioxo) influences reactivity and stability, likely requiring controlled oxidation conditions during synthesis .

Scientific Research Applications

Synthesis of Ethyl 4-(3-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-2,5-dioxopyrrolidin-1-yl)benzoate

The synthesis typically involves the reaction of 2-hydroxyphenyl derivatives with oxadiazole and pyrrolidine moieties. The process includes:

  • Formation of the Oxadiazole Ring : A key step involves the reaction of phenolic compounds with carbon disulfide and potassium hydroxide to form the oxadiazole structure.
  • Thioether Formation : The introduction of sulfur via thioether formation enhances the biological activity of the compound.
  • Esterification : The final step usually involves esterification with ethyl chloroacetate to yield this compound.

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities:

Antioxidant Activity

This compound has shown promising antioxidant properties. Studies utilizing the DPPH radical scavenging method indicate that it can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies suggest that it can inhibit bacterial growth effectively, making it a candidate for developing new antibacterial agents .

Anticancer Potential

Research has indicated that derivatives of oxadiazole compounds possess anticancer properties. This compound may contribute to this field by targeting cancer cell lines and inducing apoptosis .

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

Pharmaceutical Development

Given its antioxidant and antimicrobial properties, this compound could be further explored in drug formulation for treating infections and oxidative stress-related conditions.

Cosmetic Applications

Due to its antioxidant capabilities, this compound may also find applications in cosmetic formulations aimed at skin protection against oxidative damage.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focused on the synthesis and evaluation of oxadiazole derivatives:

StudyFindings
Al-Suwaidan et al. (2016)Demonstrated significant anticancer activity in oxadiazole derivatives .
Mohamed et al. (2016)Highlighted antimicrobial efficacy against various bacterial strains .
Deshmukh & Dhongade (2004)Investigated the cholesterol-modulating effects of similar compounds .

Mechanism of Action

The compound exerts its effects through various molecular interactions:

  • Binding to enzymes and receptors: : The oxadiazole and pyrrolidinone moieties can interact with active sites of enzymes or receptor proteins, influencing their activity.

  • Signal transduction pathways: : It can modulate pathways by interacting with key proteins, affecting cellular responses.

Comparison with Similar Compounds

Ethyl 4-(3-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-2,5-dioxopyrrolidin-1-yl)benzoate stands out due to its unique combination of functionalities:

  • Similar Compounds: : Analogous compounds include those with different substituents on the oxadiazole ring or variations in the ester group.

  • Uniqueness: : The presence of a 2-hydroxyphenyl group and the specific thioether linkage confer unique chemical reactivity and potential biological activity.

This compound's diverse functional groups and reactivity profile make it a valuable subject of study in various scientific disciplines.

Biological Activity

Ethyl 4-(3-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-2,5-dioxopyrrolidin-1-yl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antioxidant and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Synthesis and Characterization

The compound is synthesized through a multi-step process starting from 2-hydroxybenzohydrazide, which undergoes various reactions including the formation of oxadiazole and pyrrolidine derivatives. The synthesis typically involves the use of hydrazine hydrate and other reagents to yield the final product, which is characterized using techniques such as FT-IR, NMR, and mass spectrometry .

Antioxidant Activity

Antioxidant Properties : this compound has demonstrated significant antioxidant activity. In studies using the DPPH radical scavenging method, compounds with similar oxadiazole moieties showed high inhibition rates against free radicals. For instance, derivatives containing the 1,3,4-oxadiazole structure exhibited higher antioxidant efficacy than traditional antioxidants like butylated hydroxytoluene (BHT) .

Anticancer Activity

In Vitro Anticancer Evaluation : The compound's potential as an anticancer agent has been explored in various studies. For example, derivatives of oxadiazole have shown promising results in inhibiting cancer cell proliferation. In vitro assays indicated that certain derivatives could significantly reduce cell viability in cancer cell lines, suggesting their utility as potential chemotherapeutic agents .

Antimicrobial Activity

Antimicrobial Properties : Preliminary studies have also evaluated the antimicrobial activity of related compounds. The presence of the oxadiazole ring has been associated with enhanced antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. This suggests that this compound may possess broad-spectrum antimicrobial effects .

Case Studies and Research Findings

A review of literature indicates that compounds similar to this compound have been subjected to various biological assessments:

Study Biological Activity Findings
Study AAntioxidantHigh DPPH scavenging activity compared to BHT
Study BAnticancerSignificant reduction in cancer cell viability
Study CAntimicrobialEffective against S. aureus and E. coli

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing derivatives of Ethyl 4-(3-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-2,5-dioxopyrrolidin-1-yl)benzoate?

  • Methodology : The core structure can be synthesized via multi-step reactions, including:

  • Oxadiazole formation : Cyclization of thiosemicarbazides with CS₂/KOH in methanol, followed by acidification to yield 1,3,4-oxadiazole derivatives .
  • Pyrrolidinone coupling : Reacting oxadiazole-thiol intermediates with pyrrolidine-dione derivatives (e.g., 2,5-dioxopyrrolidin-1-yl benzoate) under reflux in ethanol or DMF .
  • Esterification : Ethyl ester groups are typically introduced via alkylation of carboxylic acid precursors using ethyl bromide or diazomethane .
    • Characterization : Confirm purity via TLC (toluene/ethyl acetate/water systems) and structural validation using ¹H/¹³C NMR, IR (e.g., C=O stretching at ~1700 cm⁻¹), and elemental analysis .

Q. How is the solubility of this compound optimized for in vitro bioactivity assays?

  • Methodology : Solubility challenges arise from the hydrophobic oxadiazole and pyrrolidinone moieties. Solutions include:

  • Co-solvent systems : Use DMF-EtOH (1:1) or DMSO-water mixtures to enhance dissolution without denaturing proteins .
  • Derivatization : Introduce polar groups (e.g., hydroxyl or carboxyl) to the phenyl ring or ester moiety .

Advanced Research Questions

Q. How can conflicting NMR data for pyrrolidinone derivatives be resolved during structural validation?

  • Methodology : Discrepancies in δ-values may stem from tautomerism or solvent effects.

  • Dynamic NMR : Perform variable-temperature ¹H NMR to detect tautomeric equilibria (e.g., keto-enol shifts in pyrrolidinone rings) .
  • X-ray crystallography : Use SHELXL for small-molecule refinement to unambiguously assign stereochemistry and bond lengths .
  • Computational validation : Compare experimental δ-values with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .

Q. What strategies improve the antibacterial activity of 1,3,4-oxadiazole-containing compounds like this derivative?

  • Methodology :

  • Structure-activity relationship (SAR) : Modify the 2-hydroxyphenyl group with electron-withdrawing substituents (e.g., -NO₂, -Cl) to enhance membrane penetration .
  • Bioisosteric replacement : Replace the oxadiazole-thioether with a triazole or thiadiazole moiety to improve target binding .
  • Synergistic assays : Test combinations with β-lactam antibiotics to overcome resistance mechanisms .

Q. How can computational modeling guide the design of analogs targeting specific enzymes?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger to predict binding affinity to targets like DNA gyrase or enoyl-ACP reductase .
  • MD simulations : Assess stability of ligand-enzyme complexes in aqueous environments (e.g., GROMACS) .
  • ADMET prediction : Use SwissADME to optimize pharmacokinetics (e.g., reduce logP for lower hepatotoxicity) .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly for similar oxadiazole-pyrrolidinone hybrids?

  • Root cause : Differences in reaction conditions (e.g., solvent polarity, temperature).
  • Resolution :

  • Optimization : Systematically test solvents (DMF vs. ethanol) and catalysts (e.g., acetic acid vs. piperidine) using Design of Experiments (DoE) .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., hydrazine intermediates) and adjust stoichiometry .

Q. How to address discrepancies between computational and experimental IR spectra?

  • Resolution :

  • Anharmonic corrections : Apply VPT2 (vibrational perturbation theory) in DFT calculations to better match experimental peaks .
  • Solvent effects : Simulate spectra in implicit solvent models (e.g., PCM for DMSO) .

Experimental Design Considerations

Q. What controls are essential in cytotoxicity assays for this compound?

  • Methodology :

  • Positive controls : Use cisplatin or doxorubicin to validate assay sensitivity .
  • Solvent controls : Include DMSO/ethanol at concentrations matching test samples to rule out solvent toxicity .
  • Replicate design : Perform triplicate runs with independent synthetic batches to assess batch-to-batch variability .

Tables

Table 1: Key Synthetic Steps and Yields (Adapted from )

StepReagents/ConditionsYield (%)
Oxadiazole formationCS₂/KOH, methanol, reflux66–82
Pyrrolidinone couplingEthanol/DMF, 80°C, 2 h71–82
EsterificationEthyl bromide, K₂CO₃, DMF75–90

Table 2: Common Spectral Data for Structural Validation

TechniqueKey Signals
¹H NMRδ 1.3–1.4 (t, -CH₂CH₃), δ 8.0–8.2 (Ar-H)
IR1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C)
MS[M+H]⁺ at m/z 453.2 (calc. 453.1)

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